butyl N-acridin-9-ylcarbamate
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Overview
Description
Preparation Methods
The synthesis of butyl acridin-9-ylcarbamate can be achieved through various methods. One common approach involves the reaction of acridine with butyl isocyanate under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Butyl acridin-9-ylcarbamate undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl acridin-9-ylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butyl acridin-9-ylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, its planar ring structure allows it to intercalate into DNA, disrupting the function of topoisomerase and telomerase enzymes .
Comparison with Similar Compounds
Butyl acridin-9-ylcarbamate can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties, amsacrine also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone: This compound has shown promise in clinical studies for its anticancer activity.
The uniqueness of butyl acridin-9-ylcarbamate lies in its specific chemical structure, which imparts distinct biological activities and industrial applications .
Properties
CAS No. |
26687-10-5 |
---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
butyl N-acridin-9-ylcarbamate |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-12-22-18(21)20-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3,(H,19,20,21) |
InChI Key |
MPYIURLTQHJANA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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